![molecular formula C24H25N3O3S B2750627 N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895648-97-2](/img/structure/B2750627.png)
N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Description
N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds with a quinazoline skeleton, such as our compound of interest, have demonstrated a variety of biological activities, including antitumor properties . They work by inhibiting the growth of tumor cells through the selective inhibition of EGFR phosphorylation . This makes them potential candidates for cancer therapy, especially in cases where traditional chemotherapy is ineffective.
EGFR-Tyrosine Kinase Inhibition
The compound’s ability to inhibit EGFR-Tyrosine Kinase can be leveraged in the development of new antitumor drugs. EGFR-Tyrosine Kinase inhibitors are crucial in the treatment of various cancers, as they block the enzymes that signal cancer cells to grow .
Synthesis of Derivatives
The compound’s structure allows for the synthesis of a range of derivatives with potential biological activities. These derivatives can be tailored to target specific receptors or enzymes within the body, leading to the development of new medications .
Pharmacological Research
The compound can serve as a scaffold for pharmacological research, particularly in the synthesis of compounds with similar structures that exhibit diverse biological activities . This could lead to the discovery of new drugs with various therapeutic applications.
Biological Activity Testing
Due to its potential biological activity, the compound can be used in biological assays to test its efficacy against different cell lines, such as the MKN45 gastric tumor cells . This helps in understanding the compound’s effectiveness and safety profile.
Crystal Structure Analysis
The compound’s crystal structure can be analyzed to understand its interactions at the molecular level. This information is vital for the design of drugs that can bind more effectively to their targets .
properties
IUPAC Name |
N,N-diethyl-2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-4-27(5-2)20(28)15-31-24-18-14-17-12-9-13-19(29-3)21(17)30-23(18)25-22(26-24)16-10-7-6-8-11-16/h6-13H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYBBHLDDXVVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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